molecular formula C20H7Cl4F6NO4 B14656339 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] CAS No. 50594-84-8

1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]

Cat. No.: B14656339
CAS No.: 50594-84-8
M. Wt: 581.1 g/mol
InChI Key: BSUXLANDEFKCJI-UHFFFAOYSA-N
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Description

1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, phenylene, oxy, dichloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, halogenation, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are commonly employed to handle the complex synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of halogens.

Scientific Research Applications

1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichlorobenzene]
  • 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[4-(trifluoromethyl)benzene]

Uniqueness

1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] stands out due to the presence of both dichloro and trifluoromethyl groups, which impart unique chemical properties and reactivity. These functional groups enhance the compound’s stability and potential for diverse applications.

Properties

CAS No.

50594-84-8

Molecular Formula

C20H7Cl4F6NO4

Molecular Weight

581.1 g/mol

IUPAC Name

1,3-dichloro-2-[3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-5-(trifluoromethyl)benzene

InChI

InChI=1S/C20H7Cl4F6NO4/c21-11-3-8(19(25,26)27)4-12(22)17(11)34-10-1-2-15(31(32)33)16(7-10)35-18-13(23)5-9(6-14(18)24)20(28,29)30/h1-7H

InChI Key

BSUXLANDEFKCJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)OC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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